“N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide” is a compound that contains an amide group (-CONH2), a morpholine ring (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), and an aromatic phenyl group (a six-membered carbon ring) with an amino group (-NH2) attached .
The molecular structure of this compound would be characterized by the presence of the amide, morpholine, and phenyl groups. The exact structure would depend on the positions of these groups in the molecule .
The compound contains several functional groups (amide, morpholine, phenyl, and amino) that could potentially undergo various chemical reactions. For example, the amide group could undergo hydrolysis, the morpholine ring could participate in ring-opening reactions, and the phenyl group could undergo electrophilic aromatic substitution .
The physical and chemical properties of the compound would depend on its exact structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds, morpholine derivatives are often liquids at room temperature, and aromatic compounds are generally stable and often have a distinct smell .
N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This molecule features a unique structure comprising an amino group attached to a phenyl ring, which is further linked to a morpholine ring via an acetamide functional group. Its structural characteristics contribute to its versatility in various chemical reactions and potential applications in scientific research and drug development.
The compound is classified under amides, specifically as a morpholine derivative due to the presence of the morpholine ring. Its chemical structure can be denoted by the following identifiers:
The synthesis of N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide typically involves a two-step process:
In industrial settings, continuous flow reactors and optimized reaction conditions may be employed to enhance yield and purity, utilizing catalysts and advanced purification techniques for efficiency .
N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide can participate in various chemical reactions:
The mechanism of action for N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide involves its interaction with specific biological targets. It is believed that this compound can bind to enzymes or receptors within cellular pathways, modulating their activities. For example, it may inhibit certain enzymes associated with disease pathways, leading to potential therapeutic effects against various conditions such as cancer or infections .
Relevant analyses such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are often employed for characterization .
N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide has several applications in scientific research:
This compound represents a fascinating area of study within medicinal chemistry, offering numerous pathways for future research and application development.
Conventional single-target cancer therapies frequently encounter clinical limitations due to tumor heterogeneity, compensatory pathway activation, and acquired drug resistance. The emergence of polypharmacology—designing drugs to modulate multiple targets simultaneously—represents a paradigm shift in oncology drug development. Multi-targeted tyrosine kinase inhibitors (TKIs) like sorafenib and sunitinib demonstrated superior efficacy in clinical settings by concurrently inhibiting critical signaling nodes essential for tumor survival and proliferation [2] [6]. This approach addresses the inherent redundancy in oncogenic signaling networks (e.g., PI3K/AKT/mTOR and RAS/RAF/MEK pathways), where inhibition of one node often triggers compensatory upregulation of parallel cascades [7]. Combination therapies using multiple agents face challenges including complex pharmacokinetics, drug-drug interactions, and cumulative toxicity. Consequently, single chemical entities capable of dual-pathway inhibition offer therapeutic advantages through simplified dosing, uniform biodistribution, reduced drug resistance potential, and enhanced cost-effectiveness [6] [7].
Table 1: Advantages of Multi-Target Inhibitors vs. Monotherapies
Therapeutic Challenge | Monotherapy Limitation | Multi-Target Inhibitor Advantage |
---|---|---|
Pathway Redundancy | Compensatory activation of alternate survival pathways | Co-inhibition of parallel nodes prevents resistance |
Tumor Heterogeneity | Selective pressure favoring resistant clones | Broader activity across clonal subpopulations |
Pharmacokinetics | N/A | Uniform absorption/distribution profiles |
Clinical Development | High attrition rates | Simplified trial design and regulatory pathway |
Therapeutic Cost | Lower per-agent cost | Reduced hospitalization from synergistic toxicity |
The N-(2-aminophenyl) moiety serves as a privileged pharmacophore in designing bifunctional anticancer agents, particularly those targeting histone deacetylases (HDACs) alongside kinase pathways. This structural motif is integral to HDAC inhibitors like vorinostat, where the aromatic amino group coordinates with the catalytic zinc ion in HDAC's active site. When incorporated into hybrid molecules, the N-(2-aminophenyl) group enables dual epigenetic and kinase modulation—a strategy that disrupts both oncogene expression and proliferative signaling [3] [8].
N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide (CAS 35204-17-2, C₁₂H₁₇N₃O₂, MW 235.28) exemplifies this rational design. Its molecular architecture comprises two key regions:
The electron-rich amino group facilitates crucial hydrogen bonding interactions with HDAC catalytic residues, while the planar phenyl ring enables π-stacking within the hydrophobic active site. Meanwhile, the morpholine oxygen and tertiary nitrogen provide hydrogen bond acceptors/donors for kinase hinge region binding. This dual-targeting capability positions such compounds to simultaneously reactivate tumor suppressor genes (via HDAC inhibition) and block growth factor signaling (via kinase suppression) [3]. Modifications to the phenyl ring (e.g., 4-tert-butyl substitution in CID 2781919) enhance target affinity by increasing hydrophobic contact surfaces without altering the core mechanism [9].
Table 2: Structural Analogs of N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide
Compound | Structure | Target Relevance |
---|---|---|
N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide | Base structure (C₁₂H₁₇N₃O₂) | HDAC/Kinase bifunctional scaffold |
N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide | Meta-amino isomer (CID 1073123) | Altered HDAC binding affinity |
N-(2-amino-4-tert-butylphenyl) analog | CID 2781919 (C₁₆H₂₅N₃O₂) | Enhanced hydrophobic pocket interaction |
N-[4-(2-[(4-Morpholin-4-ylphenyl)amino]pyrimidin-4-yl]phenyl]acetamide | CID 24877326 (C₂₂H₂₃N₅O₂) | Kinase-directed extended pharmacophore |
Morpholine (1-oxa-4-azacyclohexane) has emerged as an indispensable heterocycle in kinase inhibitor development due to its balanced physicochemical properties and versatile target interactions. Over 100 FDA-approved drugs contain this motif, including kinase inhibitors like timolol (anti-angiogenic) and PI3K/mTOR antagonists [3] [7]. The morpholine ring's significance stems from three key attributes:
Structure-activity relationship (SAR) studies of morpholine-containing kinase inhibitors reveal stringent requirements for bioactivity. In ZSTK474 analogs, replacing one morpholine with piperazine reduced PI3Kδ inhibition 36-fold, but N-acetylation restored potency, indicating the critical role of the morpholine oxygen [7]. Similarly, derivatives of N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide with truncated morpholine groups exhibit diminished kinase suppression, confirming this ring’s non-interchangeable function. Contemporary designs incorporate morpholine into bifunctional inhibitors—exemplified by PI3K/MEK hybrids where a morpholine-based PI3K pharmacophore is tethered via polyethylene glycol (PEG) linkers to a MEK-binding element [7].
Table 3: Impact of Morpholine Modifications on Kinase Inhibition
Compound Modification | PI3Kα IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Activity Change vs. Parent |
---|---|---|---|
ZSTK474 (reference) | 5.0 | 3.9 | Baseline |
Morpholine → ethanolamine (6a) | 9.9 | 8.1 | ~2-fold reduction |
Morpholine → diethanolamine (6b) | 3.7 | 9.9 | PI3Kα enhanced; PI3Kδ reduced |
Morpholine → methoxyethylamine (6c) | 20 | 17 | ~4-fold reduction |
Comprehensive Compound Listing
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0